molecular formula C19H23BN2O4 B1406889 n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide CAS No. 1425335-63-2

n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide

Cat. No.: B1406889
CAS No.: 1425335-63-2
M. Wt: 354.2 g/mol
InChI Key: QAZWXZDTIXPKRL-UHFFFAOYSA-N
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Description

n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide: is an organic compound featuring a benzamide group linked to a pyridine ring, which is further substituted with a methoxy group and a dioxaborolane moiety

Biochemical Analysis

Biochemical Properties

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and ligand binding. This compound interacts with several enzymes, including proteases and kinases, by forming reversible covalent bonds with active site residues. The borate group in the compound can form stable complexes with diols and other nucleophilic groups, which is essential for its inhibitory activity. Additionally, the amide group can participate in hydrogen bonding, further stabilizing the enzyme-inhibitor complex .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting key enzymes involved in signal transduction, leading to altered gene expression and cellular metabolism. For instance, this compound can inhibit kinases that play a role in the MAPK/ERK pathway, resulting in reduced cell proliferation and increased apoptosis in certain cancer cell lines . Additionally, it can modulate the activity of transcription factors, thereby impacting gene expression profiles in treated cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. The borate group forms reversible covalent bonds with serine or threonine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction is facilitated by the high nucleophilicity of the borate group, which allows it to form stable complexes with hydroxyl groups. Additionally, the amide group can engage in hydrogen bonding with amino acid residues, further stabilizing the enzyme-inhibitor complex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to the formation of its corresponding boronic acid and amine derivatives. Long-term studies have shown that the compound can induce sustained changes in cellular function, including prolonged inhibition of enzyme activity and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to therapeutic effects such as reduced tumor growth in cancer models. At higher doses, the compound can cause adverse effects, including hepatotoxicity and nephrotoxicity, due to the accumulation of borate and amide metabolites . Threshold effects have been observed, where a certain dosage is required to achieve significant biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily through hydrolysis, leading to the formation of boronic acid and amine derivatives. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound also interacts with enzymes involved in oxidative metabolism, potentially affecting metabolic flux and altering the levels of key metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via organic anion transporters and can bind to intracellular proteins, affecting its localization and accumulation. Studies have shown that the compound preferentially accumulates in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific subcellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. Targeting signals and post-translational modifications, such as phosphorylation and acetylation, can direct the compound to specific organelles, enhancing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide typically involves multiple steps:

  • Formation of the Pyridine Intermediate: : The initial step involves the synthesis of the pyridine intermediate. This can be achieved through a nucleophilic aromatic substitution reaction where a suitable pyridine derivative is reacted with a methoxy group donor under basic conditions.

  • Introduction of the Dioxaborolane Group: : The pyridine intermediate is then subjected to a borylation reaction to introduce the dioxaborolane group. This is often carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the pyridine intermediate is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

  • Formation of the Benzamide: : The final step involves the formation of the benzamide linkage. This can be achieved through an amidation reaction where the borylated pyridine intermediate is reacted with a benzoyl chloride or a similar benzamide precursor under appropriate conditions, often in the presence of a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

  • Reduction: : Reduction reactions can target the benzamide group, converting it to an amine under suitable conditions using reducing agents like lithium aluminum hydride.

  • Substitution: : The dioxaborolane group is highly reactive in substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it can be replaced with various aryl or vinyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various aryl or vinyl derivatives depending on the coupling partner.

Scientific Research Applications

Chemistry

In organic synthesis, n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its boron-containing group is particularly useful in Suzuki-Miyaura coupling reactions, which are widely employed in the synthesis of pharmaceuticals, agrochemicals, and materials.

Biology and Medicine

The compound’s potential in medicinal chemistry includes its use as a precursor for the synthesis of biologically active molecules. The dioxaborolane group can act as a pharmacophore, interacting with biological targets such as enzymes or receptors. Additionally, boron-containing compounds are being explored for their anticancer and antimicrobial properties.

Industry

In the materials science field, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications. Its incorporation into polymeric structures can impart unique properties, such as enhanced thermal stability or electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

    n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Similar structure but with a cyclopropanesulfonamide group instead of a benzamide.

    2,4-Difluoro-n-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide: Contains additional fluorine atoms and a benzenesulfonamide group.

Uniqueness

The uniqueness of n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the dioxaborolane group makes it particularly valuable in cross-coupling reactions, while the benzamide and methoxy groups can enhance its biological activity and binding properties.

This detailed overview highlights the versatility and potential of this compound in various scientific and industrial fields

Properties

IUPAC Name

N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BN2O4/c1-18(2)19(3,4)26-20(25-18)14-11-15(17(24-5)21-12-14)22-16(23)13-9-7-6-8-10-13/h6-12H,1-5H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZWXZDTIXPKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401128178
Record name Benzamide, N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401128178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1425335-63-2
Record name Benzamide, N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1425335-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401128178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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